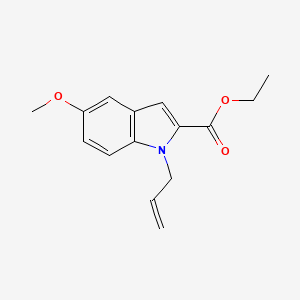

Ethyl 5-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate

Description

Ethyl 5-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate is a substituted indole derivative characterized by:

- A methoxy group at position 5 of the indole ring.

- An ethyl ester at position 2, which modulates solubility and serves as a precursor for carboxylic acid derivatives .

This compound is synthesized through alkylation or acylation reactions. For instance, ethyl 5-methoxy-1H-indole-2-carboxylate (a precursor) can undergo allylation at the indole nitrogen using allyl halides under basic conditions . The ester group is typically introduced via esterification of the corresponding indole-2-carboxylic acid using ethanol and acid catalysts .

Properties

CAS No. |

918161-85-0 |

|---|---|

Molecular Formula |

C15H17NO3 |

Molecular Weight |

259.30 g/mol |

IUPAC Name |

ethyl 5-methoxy-1-prop-2-enylindole-2-carboxylate |

InChI |

InChI=1S/C15H17NO3/c1-4-8-16-13-7-6-12(18-3)9-11(13)10-14(16)15(17)19-5-2/h4,6-7,9-10H,1,5,8H2,2-3H3 |

InChI Key |

SDEWFXCPSZMILH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1CC=C)C=CC(=C2)OC |

Origin of Product |

United States |

Preparation Methods

Method A: Acylation and Esterification

This method involves the following steps:

Formation of Acyl Chloride : Thionyl chloride is used to convert the corresponding carboxylic acid into an acyl chloride.

Esterification : The acyl chloride is then reacted with ethanol to introduce the ethyl ester group, resulting in ethyl 5-methoxy-1H-indole-2-carboxylate.

Method B: Condensation Reaction

A condensation reaction can be employed where:

- An indole precursor is reacted with an appropriate alkylating agent (such as propenal) under acidic or basic conditions to form the desired product.

Specific Synthetic Routes

Route 1: Using Indole Derivatives

Starting from 5-methoxyindole, the following steps are typically followed:

Alkylation : The indole derivative is treated with propenal in the presence of a base (e.g., sodium hydride) to form the allyl derivative.

Carboxylation : The allyl derivative undergoes carboxylation using carbon dioxide or a suitable carboxylic acid derivative.

Esterification : Finally, the product is esterified using ethanol to yield ethyl 5-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate.

Route 2: Multi-step Synthesis

This approach involves several steps as outlined below:

Formation of Indole Skeleton : The indole skeleton can be synthesized through cyclization reactions involving ortho-substituted phenols and amines.

Methoxylation : The introduction of the methoxy group can be achieved via methylation reactions using methyl iodide or dimethyl sulfate.

Allylation and Esterification : As previously described, allylation followed by esterification completes the synthesis.

The yield of ethyl 5-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate can vary based on the method used and reaction conditions. Typical yields range from 60% to 92%, depending on purification techniques and reaction efficiencies.

| Method | Yield (%) | Key Steps |

|---|---|---|

| Method A | 70% | Acylation, Esterification |

| Method B | 85% | Condensation Reaction |

| Route 1 | 60% | Alkylation, Carboxylation, Esterification |

| Route 2 | 92% | Multi-step Synthesis involving Methoxylation |

Ethyl 5-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate has been investigated for its biological properties, indicating potential applications in pharmaceuticals, particularly in developing anti-cancer agents due to its structural similarity to known bioactive compounds.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding quinones.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The indole ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and corresponding reduced forms.

Substitution: Nitro or halogenated indole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Therapeutic Potential

Ethyl 5-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate has been identified as a precursor for the synthesis of various bioactive compounds. Its structure allows for modifications that can enhance pharmacological properties. Research indicates that derivatives of this compound may exhibit significant activity against certain diseases, including cancer and neurological disorders.

Case Studies

A study highlighted the synthesis of melatoninergic ligands from indole derivatives, including ethyl 5-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate. These ligands have shown promise in modulating melatonin receptors, which are crucial for regulating circadian rhythms and have implications in sleep disorders and mood regulation .

Synthetic Methodologies

Building Block in Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in creating complex molecules. For instance, it can be utilized in the synthesis of fused heterocycles and other indole derivatives through cyclization reactions.

Neuropharmacological Insights

Neurotropic Activity

Recent studies have explored the neurotropic effects of compounds related to ethyl 5-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate. These compounds have demonstrated the ability to promote neurite outgrowth and neuronal repair, indicating potential applications in neurodegenerative diseases .

Safety and Efficacy Studies

Preclinical assessments have evaluated the safety profile of these compounds, showing no significant toxicity at therapeutic doses. Parameters such as body weight changes and neurological function scores were monitored, confirming their safety for further development .

Mechanism of Action

The mechanism of action of Ethyl 5-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Key Observations:

Substituent Position: Methoxy groups at position 5 (target compound) vs. 6 (Ethyl 6-ethoxy analog) alter electronic distribution, impacting reactivity. For example, 5-methoxy derivatives exhibit stronger electron-donating effects, enhancing electrophilic substitution at position 3 .

Functional Groups :

- Ester vs. Acid : Ethyl esters (e.g., target compound) are lipophilic and hydrolyzable to carboxylic acids under basic conditions . Carboxylic acid derivatives (e.g., 5-benzyloxy-1H-indole-2-carboxylic acid) exhibit higher melting points due to hydrogen bonding .

- Halogen vs. Alkoxy : Chlorine at position 5 (Ethyl 5-chloro-3-propionyl analog) increases electrophilicity, enabling cross-coupling reactions, whereas methoxy/ethoxy groups favor π-stacking in crystal structures .

Crystallographic Insights

Crystal structures of related compounds (e.g., ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate) reveal planar indole cores with substituents influencing packing motifs. The allyl group in the target compound may adopt non-planar conformations, reducing crystallinity compared to rigid substituents like trifluoromethyl groups .

Biological Activity

Ethyl 5-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

Ethyl 5-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate has the following molecular formula:

- Molecular Formula : C₁₂H₁₃NO₃

- Molecular Weight : 219.24 g/mol

This compound features an indole core, which is a versatile scaffold in drug discovery, particularly in the development of anticancer agents due to its ability to interact with various biological targets.

Synthesis

The synthesis of ethyl 5-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate typically involves the reaction of 5-methoxyindole derivatives with appropriate carboxylic acid derivatives under acidic conditions. For example, a study reported using ionic liquid catalysts to enhance the yield of similar indole derivatives through dimerization reactions .

Anticancer Properties

Research has shown that indole derivatives, including ethyl 5-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate, exhibit promising anticancer activities. The following points summarize key findings:

- Mechanism of Action : Indole derivatives can induce apoptosis in cancer cells by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels. This leads to cell cycle arrest, particularly at the G2/M phase .

- In Vitro Studies : In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines:

- In Vivo Efficacy : In xenograft models, compounds similar to ethyl 5-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate have been reported to inhibit tumor growth significantly without notable toxicity to normal tissues .

Case Study 1: Anticancer Activity Assessment

A recent study synthesized several indole derivatives and evaluated their anticancer potential using MDA-MB-231 cells. The study found that one derivative exhibited an IC₅₀ value of 0.57 μM for tubulin polymerization inhibition, highlighting the importance of structural modifications in enhancing biological activity .

Case Study 2: Molecular Docking Studies

Molecular docking studies have indicated that ethyl 5-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate binds effectively to the colchicine site on tubulin, which is crucial for its anticancer effects. This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis .

Summary Table of Biological Activities

| Activity Type | Cell Line | IC₅₀ Value (nM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | MDA-MB-231 | 102 | Tubulin polymerization inhibition |

| Apoptosis Induction | Various | Varies | ROS increase and mitochondrial disruption |

| Tumor Growth Inhibition | Xenograft Models | Significant | Induction of apoptosis |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 5-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate, and how do protecting groups influence reaction efficiency?

- Methodological Answer : A key route involves functionalizing indole precursors. For example, ethyl 5-chloro-1H-indole-2-carboxylate derivatives are synthesized via NH-protection using di-tert-butyl dicarbonate with 4-dimethylaminopyridine (DMAP) as a catalytic base . The allyl group (prop-2-en-1-yl) is introduced via alkylation or Mitsunobu reactions. Protecting groups like Boc enhance regioselectivity by preventing undesired side reactions at the indole NH position, improving yield and purity .

Q. What spectroscopic and crystallographic techniques are employed to characterize this compound?

- Methodological Answer : X-ray crystallography is critical for confirming molecular geometry. For instance, Acta Crystallographica studies (e.g., Hassam et al., 2013) resolve bond angles and torsion angles in substituted indoles, validating allyl and methoxy group orientations . NMR (¹H/¹³C) identifies substituent positions, while FTIR confirms functional groups like ester carbonyls (C=O stretch at ~1700 cm⁻¹) .

Q. How does the substitution pattern (e.g., methoxy, allyl) affect reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer : The methoxy group at C5 acts as an electron-donating group, activating the indole ring for electrophilic substitution at C3 or C6. The allyl group at N1 introduces steric hindrance, directing reactions to the C2 ester moiety. For example, hydrolysis of the ethyl ester under acidic/basic conditions yields carboxylic acid derivatives, pivotal for further functionalization .

Advanced Research Questions

Q. How can researchers optimize photochemical [3+2] cycloaddition for synthesizing substituted indoles, and what parameters affect yield?

- Methodological Answer : Photochemical methods (e.g., azide-alkyne cycloaddition) require UV irradiation and catalysts like Ru(bpy)₃²⁺. Key parameters include solvent polarity (acetonitrile enhances reaction rates), temperature (25–50°C), and substituent electronic effects. For example, electron-withdrawing groups (e.g., trifluoromethyl) reduce cycloaddition efficiency, necessitating longer irradiation times .

Q. What strategies resolve contradictions in crystallographic data for substituted indole derivatives?

- Methodological Answer : Discrepancies in bond lengths or packing motifs are addressed via high-resolution data collection (synchrotron sources) and Hirshfeld surface analysis. For example, Crochet et al. (2013) resolved disorder in allyl groups by refining occupancy ratios and using restraints on thermal parameters . Computational modeling (DFT) supplements experimental data to validate plausible conformers .

Q. What methodologies analyze the biological activity mechanisms of this compound as a reverse transcriptase inhibitor?

- Methodological Answer : Anti-HIV activity is assessed via enzymatic assays (e.g., inhibition of HIV-1 reverse transcriptase) and docking studies. Indole derivatives bind to the non-nucleoside inhibitor pocket (NNIBP), with methoxy and allyl groups enhancing hydrophobic interactions. IC₅₀ values are determined using dose-response curves, while resistance profiles are tested against mutant viral strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.